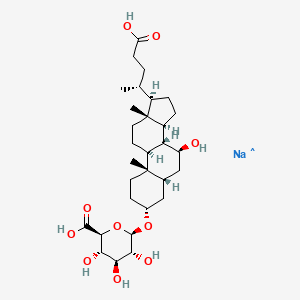
UrsodeoxycholicAcid-3-O-beta-D-glucuronideDisodiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is a derivative of ursodeoxycholic acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. This compound is known for its therapeutic applications, particularly in the treatment of liver diseases and gallstones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt can be synthesized through a series of chemical reactions starting from ursodeoxycholic acid. The process involves glucuronidation, where a glucuronic acid moiety is attached to the ursodeoxycholic acid molecule. This reaction typically requires the presence of glucuronosyltransferase enzymes and appropriate cofactors .
Industrial Production Methods
Industrial production of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays .
Mecanismo De Acción
The mechanism of action of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It exerts its effects by modulating bile acid composition, reducing cholesterol saturation, and promoting the dissolution of gallstones. Additionally, it has anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications but different molecular structure.
Obeticholic Acid: A synthetic bile acid derivative used in the treatment of primary biliary cholangitis.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and bioavailability
Uniqueness
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also improves its pharmacokinetic properties, making it more effective in certain therapeutic applications compared to its non-conjugated counterparts .
Propiedades
Fórmula molecular |
C30H48NaO10 |
|---|---|
Peso molecular |
591.7 g/mol |
InChI |
InChI=1S/C30H48O10.Na/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38;/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-;/m1./s1 |
Clave InChI |
SFEHSKWRRYZZIC-DVXUKEGJSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C.[Na] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















